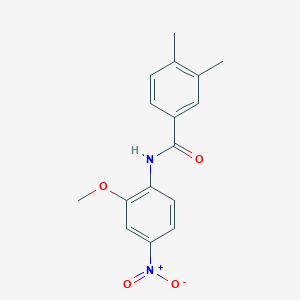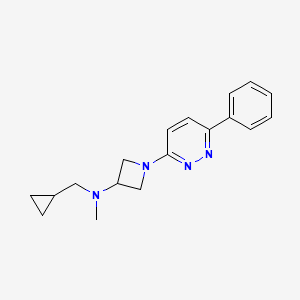
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. Additionally, it has been shown to bind to specific receptors in the brain, which are involved in the formation of beta-amyloid plaques in Alzheimer's disease and the degeneration of dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine has been found to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of specific enzymes and receptors, which are involved in the growth and survival of cancer cells, the formation of beta-amyloid plaques in Alzheimer's disease, and the degeneration of dopaminergic neurons in Parkinson's disease. Additionally, it has been found to have neuroprotective effects and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize and has shown promising results in various preclinical studies. However, its efficacy and safety in humans are still unknown, and further studies are needed to determine its potential as a therapeutic agent.
Future Directions
There are several future directions for the research and development of N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine. One potential direction is the investigation of its efficacy and safety in humans. Additionally, further studies are needed to determine its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
The synthesis of N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine involves the reaction of 6-phenylpyridazin-3-amine with N-(cyclopropylmethyl)azetidine-3-methanol in the presence of a catalyst. This process results in the formation of the desired compound in high yield and purity.
Scientific Research Applications
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine has been extensively studied for its potential applications in drug development. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques in Alzheimer's disease. Additionally, it has been shown to have neuroprotective effects in Parkinson's disease.
properties
IUPAC Name |
N-(cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-21(11-14-7-8-14)16-12-22(13-16)18-10-9-17(19-20-18)15-5-3-2-4-6-15/h2-6,9-10,14,16H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTISWNSJPNJEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2CN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine](/img/structure/B3003117.png)
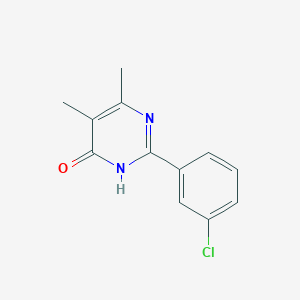
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B3003121.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)
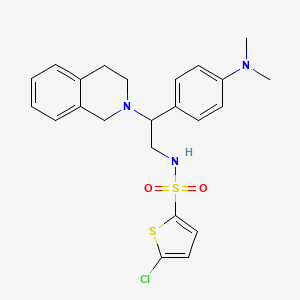
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B3003124.png)
![6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride](/img/structure/B3003128.png)

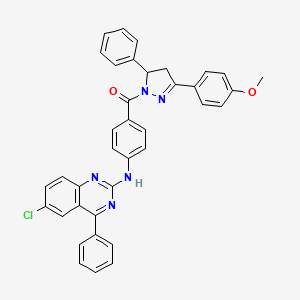
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)

